molecular formula C15H12ClN5O B262447 (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one

(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one

カタログ番号 B262447
分子量: 313.74 g/mol
InChIキー: WANNPULMIMPVIS-ACCUITESSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one, also known as AC-73, is a synthetic compound with potential applications in scientific research.

作用機序

The mechanism of action of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves binding to the ATP-binding site of CK2, thereby preventing the enzyme from phosphorylating its substrates. This leads to a reduction in the activity of CK2 and downstream signaling pathways that promote cell survival and proliferation. Inhibition of CK2 by (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, further contributing to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on CK2, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in promoting cell survival and proliferation. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, which can have both pro-survival and pro-death effects depending on the context.

実験室実験の利点と制限

One advantage of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one in lab experiments is its specificity for CK2, which allows for targeted inhibition of this enzyme without affecting other kinases. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has also been shown to be effective in inducing apoptosis in cancer cells that are resistant to conventional chemotherapy. However, one limitation of using (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations or longer treatment times to achieve the desired effects.

将来の方向性

There are several potential future directions for research on (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance the efficacy of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one and reduce the likelihood of resistance. Another direction is in the development of more potent and selective CK2 inhibitors based on the structure of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one. Finally, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one may have potential applications in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory diseases, which also involve dysregulation of CK2 signaling pathways.
Conclusion
In conclusion, (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. Its mechanism of action involves inhibition of the enzyme CK2, leading to induction of apoptosis in cancer cells. (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.

合成法

The synthesis of (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one involves a multi-step process that begins with the reaction of 4-chlorocyclohex-2-enone with hydrazine hydrate to form 4-chlorocyclohexa-2,4-dien-1-one hydrazone. This intermediate is then reacted with aniline and cyanuric acid to form the triazine ring, followed by the addition of ammonia to introduce the amino group. The final step involves the removal of the hydrazone group with acid to yield (6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one.

科学的研究の応用

(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the activity of the enzyme protein kinase CK2, which is overexpressed in many types of cancer and is associated with increased tumor growth and resistance to chemotherapy. Inhibition of CK2 has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models.

特性

製品名

(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one

分子式

C15H12ClN5O

分子量

313.74 g/mol

IUPAC名

(6E)-6-(6-amino-4-anilino-1H-1,3,5-triazin-2-ylidene)-4-chlorocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C15H12ClN5O/c16-9-6-7-12(22)11(8-9)13-19-14(17)21-15(20-13)18-10-4-2-1-3-5-10/h1-8H,(H4,17,18,19,20,21)/b13-11+

InChIキー

WANNPULMIMPVIS-ACCUITESSA-N

異性体SMILES

C1=CC=C(C=C1)NC2=N/C(=C/3\C=C(C=CC3=O)Cl)/NC(=N2)N

SMILES

C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N

正規SMILES

C1=CC=C(C=C1)NC2=NC(=C3C=C(C=CC3=O)Cl)NC(=N2)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。